N-(3-Acetylpyridin-2-yl)pivalamide
Overview
Description
N-(3-Acetylpyridin-2-yl)pivalamide: is an organic compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an acetyl group at the 3-position and a pivalamide group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylpyridin-2-yl)pivalamide typically involves the reaction of 3-acetylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Acetylpyridine+Pivaloyl chlorideBasethis compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Acetylpyridin-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(3-Acetylpyridin-2-yl)pivalamide is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Acetylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pivalamide group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.
Comparison with Similar Compounds
N-(3-Acetylpyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
N-(3-Acetylpyridin-2-yl)benzamide: Similar structure but with a benzamide group instead of a pivalamide group.
N-(3-Acetylpyridin-2-yl)formamide: Similar structure but with a formamide group instead of a pivalamide group.
Uniqueness: N-(3-Acetylpyridin-2-yl)pivalamide is unique due to the presence of the pivalamide group, which provides steric hindrance and enhances the compound’s stability. This makes it more resistant to hydrolysis and other degradation processes, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-acetylpyridin-2-yl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(15)9-6-5-7-13-10(9)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQIBTHKSDKEPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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